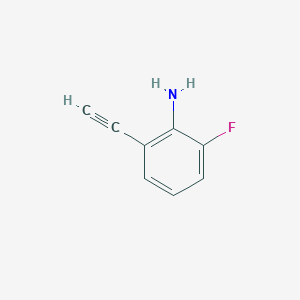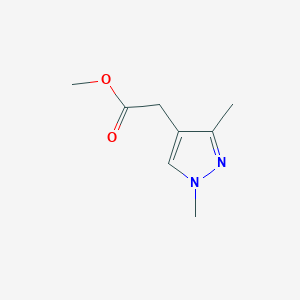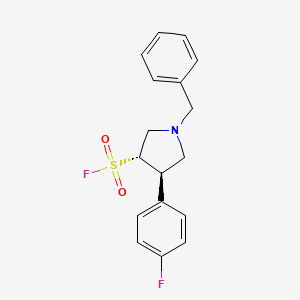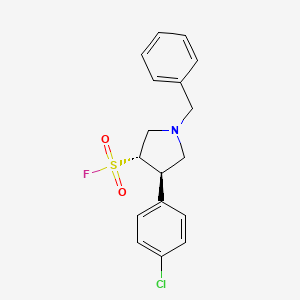
rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride, trans (also known as rac-BPPSF) is a chiral sulfonamide compound that has been used in various scientific applications. It has been used in asymmetric synthesis, as a catalyst in organic synthesis, and as a reagent in biochemistry. Rac-BPPSF is a useful compound for researchers due to its high level of stereoselectivity, its ability to be used in a variety of reactions, and its low toxicity.
科学研究应用
Rac-BPPSF has been used in various scientific research applications. It has been used in asymmetric synthesis, as a catalyst in organic synthesis, and as a reagent in biochemistry. In asymmetric synthesis, rac-BPPSF is used to synthesize chiral compounds, which are compounds that have two mirror-image forms. Rac-BPPSF is also used as a catalyst in organic synthesis, where it is used to catalyze a variety of reactions, including Diels-Alder reactions, Michael additions, and aldol condensations. In biochemistry, rac-BPPSF is used as a reagent to study enzyme-catalyzed reactions, such as the hydrolysis of peptide bonds.
作用机制
Rac-BPPSF is an effective catalyst in organic synthesis due to its ability to form a strong, reversible bond with the substrate. This bond allows for the transfer of electrons from the substrate to the catalyst, which in turn facilitates the reaction. In addition, rac-BPPSF is able to form a strong, reversible bond with the product, which allows for the transfer of electrons from the product to the catalyst. This facilitates the reverse reaction, which is necessary for the completion of the reaction.
Biochemical and Physiological Effects
Rac-BPPSF has been found to be relatively non-toxic to humans and animals. It has been used in laboratory experiments to study the effects of various compounds on enzymatic and biochemical processes. Rac-BPPSF has been found to be non-mutagenic and non-carcinogenic, and it has not been found to have any adverse effects on the environment.
实验室实验的优点和局限性
Rac-BPPSF has several advantages for laboratory experiments. It is a relatively non-toxic compound, making it safe to use in experiments. It is also highly stereoselective, allowing for the synthesis of chiral compounds. Additionally, it is a relatively inexpensive compound, making it cost-effective for laboratory experiments.
However, rac-BPPSF is not without its limitations. It is not as effective as other catalysts in some reactions, and it can be difficult to remove from the reaction mixture. Additionally, it is not as effective at catalyzing some reactions as other catalysts, such as transition metal catalysts.
未来方向
Rac-BPPSF has many potential applications in the future. It could be used to synthesize a variety of chiral compounds, including pharmaceuticals and agrochemicals. It could also be used to study the effects of various compounds on biochemical and enzymatic processes. Additionally, it could be used to synthesize a variety of polymers and other materials. Finally, it could be used to develop new catalysts for organic synthesis.
合成方法
Rac-BPPSF can be synthesized in a number of ways. It can be synthesized from 4-phenylpyrrolidine-3-sulfonyl chloride, which is reacted with benzylmagnesium chloride in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces rac-BPPSF. Alternatively, rac-BPPSF can be synthesized from 4-phenylpyrrolidine-3-sulfonyl fluoride, which is reacted with benzylmagnesium chloride in the presence of a base such as potassium carbonate or sodium carbonate. This reaction also produces rac-BPPSF.
属性
IUPAC Name |
(3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHUSRXSULLPRW-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B6600216.png)
![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)




![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)


![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)

